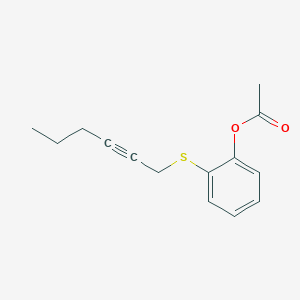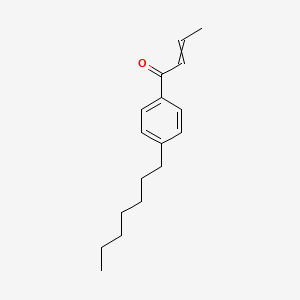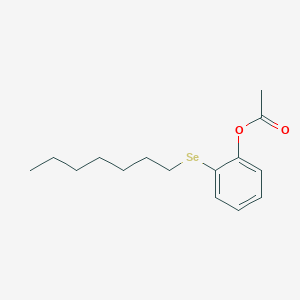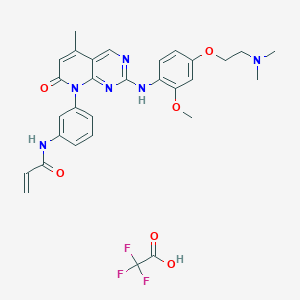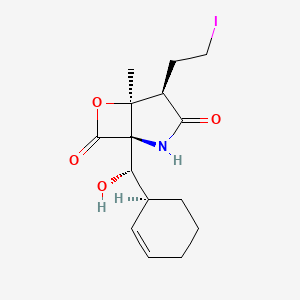
Iodosalinosporamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’iodosalinosporamide est un dérivé du composé naturel salinosporamide A, qui est produit par des bactéries marines du genre Salinispora. Ce composé est connu pour son activité inhibitrice puissante du protéasome, ce qui en fait un candidat prometteur pour la recherche anticancéreuse .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L’iodosalinosporamide est synthétisé en remplaçant le groupe chloroéthyle en position C-2 du salinosporamide A par un groupe iodoéthyle . Cette modification est généralement obtenue par une série de réactions organiques impliquant un échange d’halogène dans des conditions contrôlées.
Méthodes de production industrielle : La production industrielle de l’this compound implique la fermentation microbienne d’espèces de Salinispora, suivie de l’extraction et de la purification du composé. Le processus de fermentation est optimisé pour maximiser le rendement, et le composé est ensuite modifié chimiquement pour introduire le groupe iodoéthyle .
Analyse Des Réactions Chimiques
Types de réactions : L’iodosalinosporamide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation du composé, affectant sa réactivité.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions d’échange d’halogène utilisent souvent des réactifs comme l’iodure de sodium dans l’acétone.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier les relations structure-activité et optimiser l’activité biologique .
4. Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil biochimique pour étudier l’inhibition du protéasome et les voies de dégradation des protéines.
Biologie : Étudié pour ses effets sur les processus cellulaires tels que l’apoptose et la régulation du cycle cellulaire.
Médecine : Exploré comme un agent anticancéreux potentiel en raison de son activité inhibitrice puissante du protéasome.
Applications De Recherche Scientifique
Iodosalinosporamide has several scientific research applications, including:
Chemistry: Used as a biochemical tool to study proteasome inhibition and protein degradation pathways.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential anticancer agent due to its potent proteasome inhibitory activity.
Industry: Utilized in the development of new therapeutic agents and as a lead compound for drug discovery.
Mécanisme D'action
L’iodosalinosporamide exerce ses effets en modifiant de manière covalente les résidus de thréonine du site actif du protéasome 20S. Cette inhibition de l’activité du protéasome entraîne l’accumulation de protéines mal repliées et défectueuses, induisant finalement l’apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent le système ubiquitine-protéasome, qui est crucial pour la dégradation régulée des protéines dans les cellules eucaryotes .
Composés similaires :
Salinosporamide A : Le composé parent à partir duquel l’this compound est dérivé. Il partage la même structure de base bicyclique mais possède un groupe chloroéthyle au lieu d’un groupe iodoéthyle.
Hydroxy-salinosporamide : Un autre dérivé avec un groupe hydroxyle en position C-2.
Cyclomarines et lomaiviticines : D’autres composés bioactifs produits par des bactéries marines avec une activité inhibitrice du protéasome similaire.
Unicité : L’this compound est unique en raison de la présence du groupe iodoéthyle, qui améliore son activité inhibitrice du protéasome et améliore potentiellement ses propriétés pharmacocinétiques. Cette modification le distingue des autres dérivés du salinosporamide et des composés similaires .
Comparaison Avec Des Composés Similaires
Salinosporamide A: The parent compound from which iodosalinosporamide is derived. It shares the same bicyclic core structure but has a chloroethyl group instead of an iodoethyl group.
Hydroxy-salinosporamide: Another derivative with a hydroxy group at the C-2 position.
Cyclomarins and Lomaiviticins: Other bioactive compounds produced by marine bacteria with similar proteasome inhibitory activity.
Uniqueness: this compound is unique due to the presence of the iodoethyl group, which enhances its proteasome inhibitory activity and potentially improves its pharmacokinetic properties. This modification distinguishes it from other salinosporamide derivatives and similar compounds .
Propriétés
Formule moléculaire |
C15H20INO4 |
|---|---|
Poids moléculaire |
405.23 g/mol |
Nom IUPAC |
(1R,4R,5S)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-4-(2-iodoethyl)-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C15H20INO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1 |
Clé InChI |
JAZCCWDRHBENHK-SHTIJGAHSA-N |
SMILES isomérique |
C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCI |
SMILES canonique |
CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


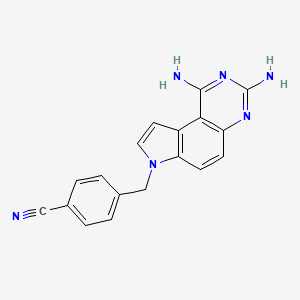

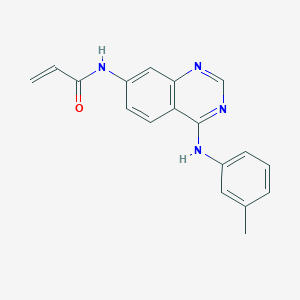
![(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821757.png)
![(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)


![3-(3,4-Dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid](/img/structure/B10821780.png)

